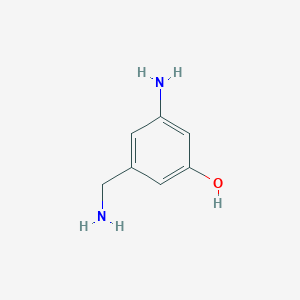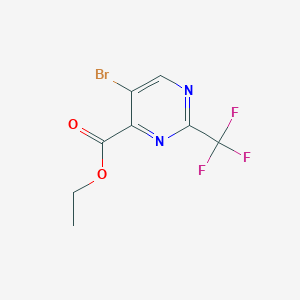
3-(Cyclohexylmethyl)-2-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexylmethyl)-2-fluorophenol is an organic compound that features a cyclohexylmethyl group attached to a fluorophenol core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-2-fluorophenol typically involves the introduction of a cyclohexylmethyl group to a fluorophenol core. One common method is through the alkylation of 2-fluorophenol with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexylmethyl)-2-fluorophenol can undergo several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexylmethyl-2-fluorocyclohexanol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexylmethyl-2-fluorocyclohexanol.
Aplicaciones Científicas De Investigación
3-(Cyclohexylmethyl)-2-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism by which 3-(Cyclohexylmethyl)-2-fluorophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the cyclohexylmethyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylmethylphenol: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluorophenol: Lacks the cyclohexylmethyl group, affecting its hydrophobic interactions and overall activity.
Cyclohexylmethyl-2-fluorocyclohexanol: A reduced form of 3-(Cyclohexylmethyl)-2-fluorophenol with different chemical properties.
Uniqueness
This compound is unique due to the presence of both the cyclohexylmethyl group and the fluorine atom, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H17FO |
|---|---|
Peso molecular |
208.27 g/mol |
Nombre IUPAC |
3-(cyclohexylmethyl)-2-fluorophenol |
InChI |
InChI=1S/C13H17FO/c14-13-11(7-4-8-12(13)15)9-10-5-2-1-3-6-10/h4,7-8,10,15H,1-3,5-6,9H2 |
Clave InChI |
UWPNBDGLKATGFX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC2=C(C(=CC=C2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


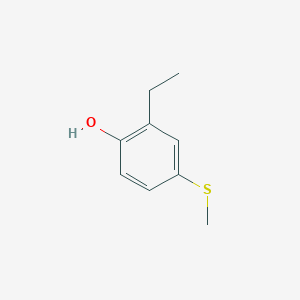
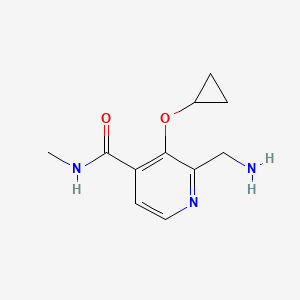
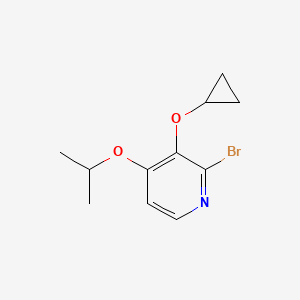
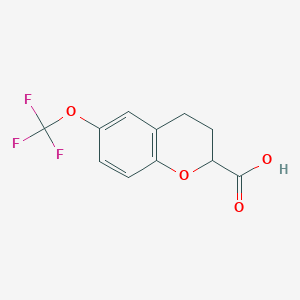
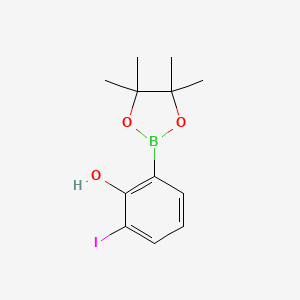
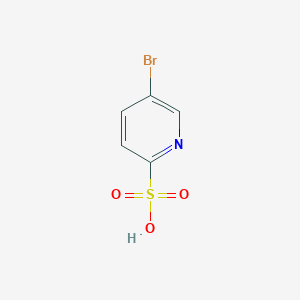

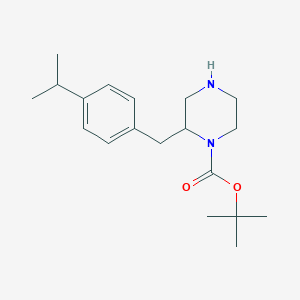
![5H-Pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14843980.png)

